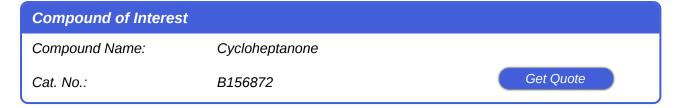


# Cycloheptanone CAS number and molecular formula

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An In-depth Technical Guide to Cycloheptanone for Researchers and Scientists

## **Core Substance Information: Cycloheptanone**

**Cycloheptanone**, also known by its synonym Suberone, is a seven-membered cyclic ketone. [1] It presents as a colorless to pale yellow volatile liquid with an odor reminiscent of camphor. [1][2] This compound serves as a significant intermediate and building block in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals.[3]

### **Chemical Identifiers and Molecular Formula**

The fundamental identifiers for **cycloheptanone** are crucial for regulatory compliance, procurement, and research documentation. Its chemical structure consists of a seven-carbon ring with a carbonyl functional group.[2]



Identifier	Value	Reference
CAS Number	502-42-1	[4][5][6][7]
Molecular Formula	C7H12O	[5][6][7][8]
Molecular Weight	112.17 g/mol	[5][6][9]
IUPAC Name	Cycloheptanone	[7][9]
InChI Key	CGZZMOTZOONQIA- UHFFFAOYSA-N	[7][8]
Synonyms	Suberone, Ketocycloheptane, Ketoheptamethylene	[1][5][7][8]

## **Physicochemical Properties**

The physical and chemical properties of **cycloheptanone** dictate its handling, storage, and application in various experimental settings.

Property	Value	Reference
Appearance	Colorless to pale yellow liquid	[1][2]
Boiling Point	179-181 °C	[1][5]
Density	~0.951 g/mL at 25 °C	[1][5]
Refractive Index	~1.461 at 20 °C	
Flash Point	55-56 °C	[1][4]
Solubility	Soluble in alcohol and ether; almost insoluble in water	[2][4]

## **Applications in Research and Drug Development**

**Cycloheptanone** is a versatile precursor in the synthesis of various organic compounds and active pharmaceutical ingredients (APIs).[3]

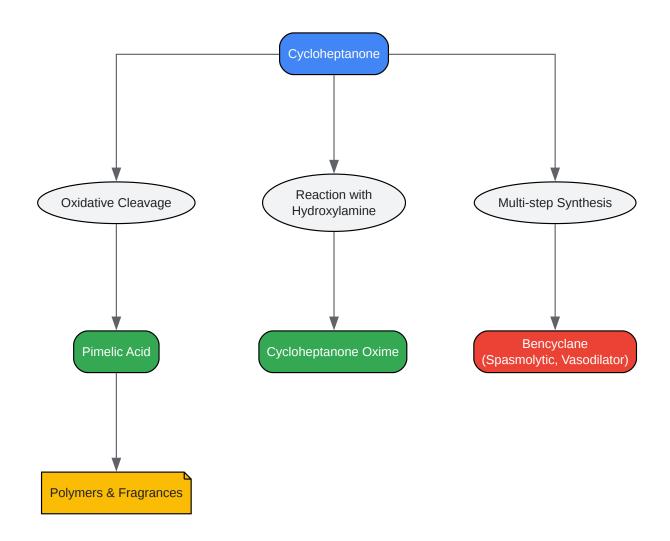






- Pharmaceutical Synthesis: It is a key starting material for producing spasmolytic agents and vasodilators, such as Bencyclane.[1][4][5]
- Organic Synthesis: The compound is used to produce pimelic acid through oxidative cleavage, which is valuable for preparing fragrances and polymers.[1] It also serves as an intermediate for **cycloheptanone** oxime.[4]
- Chiral Scaffolds: Chiral derivatives, like (R)-3-methylcycloheptanone, are explored as
  building blocks for complex molecules in drug discovery. The seven-membered ring offers a
  flexible yet constrained scaffold, which is advantageous for designing potent and selective
  therapeutic agents targeting areas like oncology and inflammatory diseases.[10] The
  lipophilic nature of the cycloheptyl ring can also contribute to favorable pharmacokinetic
  properties, such as membrane permeability.[10]





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Key synthetic applications of Cycloheptanone.

# Experimental Protocols: Synthesis of Cycloheptanone

Several methods for synthesizing **cycloheptanone** have been developed. A common and historically significant laboratory-scale method involves the ring expansion of cyclohexanone.

## Synthesis via Ring Expansion of Cyclohexanone







This procedure is based on the methodology detailed in Organic Syntheses.[11] It involves the reaction of cyclohexanone with nitromethane, followed by reduction and rearrangement to yield **cycloheptanone**.

#### Materials:

- Cyclohexanone (2.5 moles)
- Nitromethane (2.5 moles)
- Sodium (2.5 g atoms)
- Absolute Ethanol (1.2 L)
- Acetic Acid
- W-4 Raney Nickel catalyst
- Sodium Nitrite
- Sodium Bicarbonate
- Ether
- Magnesium Sulfate

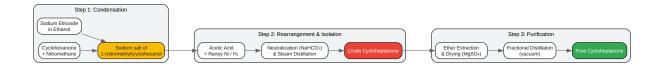
#### Procedure:

- Preparation of Sodium Ethoxide: In a 3-L three-necked flask equipped with a reflux condenser, stirrer, and dropping funnel, dissolve 57.5 g of clean sodium in 1.2 L of absolute ethanol. Cool the resulting solution to 40°C.
- Condensation Reaction: A mixture of 245.5 g of cyclohexanone and 198 g of nitromethane is added to the sodium ethoxide solution while maintaining the temperature.
- Reduction and Rearrangement: The resulting sodium salt of 1-(nitromethyl)cyclohexanol is treated with acetic acid and hydrogen gas in the presence of a W-4 Raney nickel catalyst.



Subsequently, sodium nitrite and additional acetic acid are added to facilitate the ring expansion to **cycloheptanone**.

- Neutralization and Isolation: The reaction mixture is neutralized with solid sodium bicarbonate. The product is then isolated via steam distillation. The oily cycloheptanone layer is separated from the aqueous distillate.
- Extraction and Drying: The aqueous layer is extracted three times with 100-mL portions of ether. The combined organic layers (the initial oil and the ether extracts) are dried over magnesium sulfate.
- Purification: The ether is removed by distillation. The residue is then fractionally distilled under reduced pressure (boiling point 80–85°/30 mm Hg) to yield pure cycloheptanone.[11]
   The final yield is typically in the range of 40-42%.[11]



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